2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE
Overview
Description
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrophenyl group, an oxoethyl group, and a phthalimide derivative, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate, followed by cyclization and subsequent reactions with phthalic anhydride derivatives . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine under controlled temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and oxoethyl sites.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions . The reactions typically occur under mild to moderate temperatures and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrophenyl and phthalimide groups play crucial roles in binding to active sites and modulating biological pathways[4][4]. The exact pathways and molecular targets depend on the specific application and the biological system being studied[4][4].
Comparison with Similar Compounds
Similar Compounds
2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)-N-[4-(3-NITROPHENYL)-1,3-THIAZOL-2-YL]ACETAMIDE: Shares structural similarities with the presence of a nitrophenyl group and a phthalimide derivative.
4-METHYL-3-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-AMIDO]BENZOIC ACID: Another compound with a nitrophenyl group and isoindole structure.
Uniqueness
2-(4-NITROPHENYL)-2-OXOETHYL 2-{[4-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)BENZOYL]AMINO}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-[[4-(1,3-dioxoisoindol-2-yl)benzoyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O8/c29-21(15-5-11-18(12-6-15)28(34)35)14-36-22(30)13-26-23(31)16-7-9-17(10-8-16)27-24(32)19-3-1-2-4-20(19)25(27)33/h1-12H,13-14H2,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZDXXKLYBFZQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NCC(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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